molecular formula C12H18N2O B1453910 N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine CAS No. 1250524-34-5

N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine

Cat. No. B1453910
M. Wt: 206.28 g/mol
InChI Key: NBINWMLKCIRIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine” is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of “N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine” consists of a pyridin-4-yl ring attached to a propan-2-yloxy group and a cyclopropanamine group . The exact arrangement of these groups in the molecule could be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

“N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine” has a molecular weight of 206.28 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available in the current resources .

Scientific Research Applications

Chemical Inhibitors and Enzyme Interactions

One of the primary applications of related compounds involves their role as chemical inhibitors, particularly in the context of cytochrome P450 (CYP) isoforms. These enzymes are crucial for drug metabolism, affecting the pharmacokinetics of numerous drugs. Understanding the selectivity and potency of inhibitors like N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine can significantly impact the prediction and management of drug-drug interactions (DDIs) (Khojasteh et al., 2011).

Role in Organic Synthesis and Medicinal Chemistry

The versatility of heterocyclic N-oxide molecules, including derivatives of pyridine, indicates their significant potential in organic synthesis, catalysis, and drug development. These compounds exhibit a range of biological activities, making them valuable for creating new medicinal agents with anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).

Toxicology and Safety Profiles

Understanding the toxicology and safety profiles of compounds structurally related to N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine is essential for their development into therapeutic agents. Studies on related compounds, including their metabolism, effects on enzyme activity, and potential as antidotes to poisoning by nerve agents, provide invaluable data for evaluating safety and therapeutic potential (Dawson, 1994).

Applications in Antimicrobial and Neuroprotective Therapies

Research into related compounds has explored their antimicrobial properties, highlighting the need for new substances with antimicrobial effects to address the challenge of antimicrobial resistance and treat communicable diseases. The review on p-Cymene and its potential biomedical applications underscores the broader interest in exploiting such chemical structures for health care solutions (Marchese et al., 2017).

Furthermore, the exploration of reversible cholinesterase inhibitors for pretreatment in organophosphate poisoning showcases the potential neuroprotective applications of these compounds. Such research could lead to new therapies for preventing or mitigating damage from exposure to toxic substances (Lorke & Petroianu, 2018).

properties

IUPAC Name

N-[(2-propan-2-yloxypyridin-4-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(2)15-12-7-10(5-6-13-12)8-14-11-3-4-11/h5-7,9,11,14H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBINWMLKCIRIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine
Reactant of Route 3
Reactant of Route 3
N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine
Reactant of Route 4
Reactant of Route 4
N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine
Reactant of Route 5
Reactant of Route 5
N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine
Reactant of Route 6
Reactant of Route 6
N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.